1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The unique spirocyclic framework imparts distinct chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one typically involves a multi-step process. One common method starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Shares the spirocyclic core but lacks the hydroxymethyl and prop-2-en-1-one groups.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents.
Uniqueness
1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one is unique due to its specific substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(15)13-9-12(7-10(13)8-14)3-5-16-6-4-12/h2,10,14H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKAJNDVQHNPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(CCOCC2)CC1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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